molecular formula C11H7BrN2OS B270166 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide

Cat. No. B270166
M. Wt: 295.16 g/mol
InChI Key: QGRBZMOGFCJOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide (BPOS) is a sulfide compound that has gained attention in the scientific community due to its potential applications in various fields. BPOS is a heterocyclic compound that contains an oxadiazole ring and a propynyl sulfide group. This compound has been synthesized and studied extensively due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide is not fully understood, but it is believed to involve the formation of a complex with the metal ion through coordination of the oxadiazole and propynyl sulfide groups. This complex formation leads to a change in the electronic properties of the compound, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide is its high selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological samples. However, one of the limitations of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide. One area of interest is the development of new fluorescent probes based on the structure of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide for the detection of other metal ions. Another area of interest is the study of the potential applications of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide in catalysis and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide and its potential effects on living organisms.

Synthesis Methods

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromo phenyl hydrazine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form 5-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol. Finally, the thiol group is converted to the propynyl sulfide group through a reaction with propargyl bromide and potassium carbonate.

Scientific Research Applications

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide has been studied extensively for its potential applications in various fields of scientific research. One of the main applications of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide is its use as a fluorescent probe for the detection of metal ions. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide has been found to selectively bind to copper ions and emit fluorescence upon binding, making it a useful tool for the detection of copper ions in biological samples.

properties

Product Name

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl 2-propynyl sulfide

Molecular Formula

C11H7BrN2OS

Molecular Weight

295.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H7BrN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h1,3-6H,7H2

InChI Key

QGRBZMOGFCJOLJ-UHFFFAOYSA-N

SMILES

C#CCSC1=NN=C(O1)C2=CC=C(C=C2)Br

Canonical SMILES

C#CCSC1=NN=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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